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Compound of Interest

Compound Name: SID 7969543

Cat. No.: B1663708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two selective inhibitors of Steroidogenic Factor-

1 (SF-1), SID 7969543 and OR-449. While in vivo efficacy and pharmacokinetic data for SID
7969543 are not publicly available, this document summarizes its known in vitro activity and

presents a detailed analysis of the available in vivo data for OR-449, a structurally distinct SF-1

inhibitor, to offer a valuable reference for researchers in the field.

Introduction to SF-1 and its Inhibitors
Steroidogenic Factor-1 (SF-1), also known as NR5A1, is a nuclear receptor that plays a critical

role in the development and function of the adrenal glands and gonads. It is a key regulator of

steroidogenesis and is implicated in the pathophysiology of several endocrine diseases,

including adrenocortical carcinoma (ACC). The development of SF-1 inhibitors is a promising

therapeutic strategy for these conditions.

SID 7969543 is an isoquinolinone identified through a high-throughput screening as a selective

inhibitor of SF-1.[1] While its in vivo properties have not been reported, it demonstrates potent

inhibition of SF-1 transcriptional activity in vitro.

OR-449 is another potent and selective SF-1 antagonist that has been evaluated in preclinical

in vivo models of ACC.[2][3][4] It represents a significant step forward in the development of

targeted therapies for SF-1-driven cancers.[5][6]
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Data Presentation
In Vitro Activity

Compound Target Assay IC50 Reference

SID 7969543 SF-1
Transactivation

(chimeric)
760 nM [1]

SF-1
Transactivation

(full-length)
30 nM [1]

OR-449 SF-1
Transcriptional

Activity
15-20 nM [3]

SF-1+ cells
DNA Synthesis

(EdU incorp.)
500-600 nM [3]

In Vivo Efficacy of OR-449 in Adrenocortical Carcinoma
(ACC) Xenograft Models

Animal
Model

Tumor Type Treatment
Dosing
Schedule

Outcome Reference

Immunocomp

romised Mice

SJ-ACC3

(pediatric

ACC PDX)

OR-449 (30

mg/kg)

Daily oral

gavage for 4

weeks

Inhibited

tumor growth
[3]

Nude Mice

R2C cell-

derived

xenografts

OR-449 (3,

10, 30 mg/kg)
Oral dosing

Progressively

inhibited

tumor growth

[2]

Nude Mice

SW1939

(pediatric

tumor)

OR-449 (30

mg/kg)
Oral dosing

Partially

inhibited

tumor growth

[2]

Pharmacokinetics of OR-449
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Species Administration Bioavailability
Plasma Half-
life

Reference

Mouse, Rat, Dog Oral >20% >9 hours [3]

Experimental Protocols
In Vivo Efficacy Study of OR-449 in SJ-ACC3 Xenograft
Model[3]

Animal Model: Immunocompromised mice.

Tumor Implantation: Subcutaneous implantation of SJ-ACC3 patient-derived xenograft (PDX)

tumors.

Treatment Group: OR-449 administered orally at a dose of 30 mg/kg.

Dosing Regimen: Daily administration for 4 weeks.

Control Group: Vehicle control administered under the same regimen.

Efficacy Endpoint: Tumor growth inhibition was monitored and measured over the course of

the study.

General In Vivo Pharmacokinetic Study Protocol[7][8][9]
Animals: Studies were conducted in mice, rats, and dogs.

Administration:

Intravenous (IV): A single bolus dose administered to determine clearance and volume of

distribution.

Oral (PO): A single dose administered by oral gavage to determine oral bioavailability.

Blood Sampling: Serial blood samples were collected at various time points post-

administration.
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Bioanalysis: Plasma concentrations of OR-449 were quantified using a validated Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key

parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to

maximum concentration (Tmax), and half-life (t1/2). Oral bioavailability (F) was calculated

using the formula: F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
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Caption: Simplified signaling pathway of Steroidogenic Factor-1 (SF-1) and the inhibitory action

of SID 7969543 and OR-449.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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